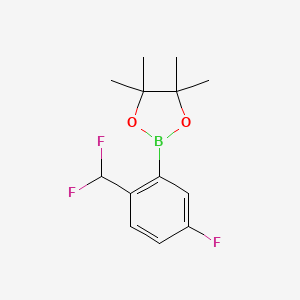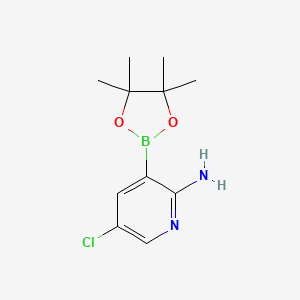
5-(1-bromoethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-bromoethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The compound this compound features a bromoethyl group attached to the indene structure, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. This can be achieved through the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, is treated with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to introduce the bromoethyl group.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-bromoethyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted indene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a typical method.
Major Products Formed
Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated indenes.
Reduction Reactions: Products include ethyl-substituted indenes.
Scientific Research Applications
5-(1-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-bromoethyl)-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the indene ring and the bromoethyl substituent.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Similar in having a bromine substituent but lacks the indene structure.
1-bromo-2,3-dihydro-1H-indene: Similar structure but without the ethyl group.
5-ethyl-2,3-dihydro-1H-indene: Similar structure but without the bromine substituent.
Uniqueness
5-(1-bromoethyl)-2,3-dihydro-1H-indene is unique due to the presence of both the bromoethyl group and the indene structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
75078-93-2 |
|---|---|
Molecular Formula |
C11H13Br |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
5-(1-bromoethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3 |
InChI Key |
BOANVGUSBSJUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




